N,N',N'',N''',N''''-Pentaacetyl chitopentaose
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Overview
Description
N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose is a derivative of chitin, a natural polymer found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi. This compound is characterized by the presence of five acetyl groups attached to a chitopentaose backbone, which consists of five N-acetyl-D-glucosamine units. It is known for its high purity and stability, making it a valuable compound in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’,N’‘,N’‘’,N’‘’‘-Pentaacetyl chitopentaose is typically prepared through the controlled acid hydrolysis of chitin. The process involves the use of strong acids, such as hydrochloric acid, under specific conditions to break down chitin into smaller oligosaccharides, including chitopentaose. The resulting chitopentaose is then acetylated using acetic anhydride in the presence of a catalyst, such as pyridine, to obtain N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose .
Industrial Production Methods
Industrial production of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose involves large-scale hydrolysis of chitin using optimized conditions to maximize yield and purity. The process is followed by acetylation using acetic anhydride and a suitable catalyst. The final product is purified through techniques such as membrane separation, adsorption, and ion exchange to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions
N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce N-acetyl-D-glucosamine units.
Oxidation: It can be oxidized to form corresponding oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using acids or enzymes such as chitinase.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: Reagents such as hydroxylamine or hydrazine can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces N-acetyl-D-glucosamine.
Oxidation: Forms oxidized chitopentaose derivatives.
Substitution: Results in various substituted chitopentaose derivatives.
Scientific Research Applications
N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate for enzyme assays and in the synthesis of other chitin derivatives.
Biology: Employed in studies related to cell wall structure and function in fungi and plants.
Medicine: Investigated for its potential anti-tumor and anti-inflammatory properties.
Industry: Utilized in the production of bioactive compounds and as a component in biodegradable materials
Mechanism of Action
The mechanism of action of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce mitochondrial-mediated apoptosis and suppress protective autophagy in hepatocellular carcinoma cells. This is achieved by decreasing mitochondrial membrane potential, releasing cytochrome c into the cytoplasm, and activating caspases, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Chitotriose: Consists of three N-acetyl-D-glucosamine units.
Chitotetraose: Consists of four N-acetyl-D-glucosamine units.
Chitohexaose: Consists of six N-acetyl-D-glucosamine units.
Uniqueness
N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose is unique due to its specific degree of polymerization (five N-acetyl-D-glucosamine units) and the presence of five acetyl groups, which confer distinct chemical and biological properties. Its high stability and purity make it particularly valuable for research and industrial applications .
Properties
IUPAC Name |
N-[5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O26/c1-11(51)41-21-28(58)32(17(7-47)63-36(21)62)68-38-23(43-13(3)53)30(60)34(19(9-49)65-38)70-40-25(45-15(5)55)31(61)35(20(10-50)67-40)71-39-24(44-14(4)54)29(59)33(18(8-48)66-39)69-37-22(42-12(2)52)27(57)26(56)16(6-46)64-37/h16-40,46-50,56-62H,6-10H2,1-5H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54)(H,45,55) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBKTWJIYTYFBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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